molecular formula C14H10F6N2 B1273166 3,3'-Bis(trifluoromethyl)benzidine CAS No. 346-88-3

3,3'-Bis(trifluoromethyl)benzidine

Cat. No. B1273166
CAS RN: 346-88-3
M. Wt: 320.23 g/mol
InChI Key: PJWQLRKRVISYPL-UHFFFAOYSA-N
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Description

3,3’-Bis(trifluoromethyl)benzidine (CAS# 346-88-3) is a chemical compound that can be used for optical materials due to its low thermal expansion coefficient, refractive index, dielectric constant, and good organic solvent solubility . It can also be used for electronic insulating film and organic LEDs .


Synthesis Analysis

A series of poly (ester imide) (PEsI) copolymers were synthesized using 3,3′,4,4′‐biphenyltetracarboxylic dianhydride (4,4′‐BPDA), 2,2′‐bis (trifluoromethyl)benzidine (TFMB), and 4‐aminophenyl‐4′‐aminobenzoate (APAB) as the monomers .


Molecular Structure Analysis

The molecular formula of 3,3’-Bis(trifluoromethyl)benzidine is C14H10F6N2 . The average mass is 320.233 Da and the monoisotopic mass is 320.074829 Da .


Physical And Chemical Properties Analysis

The melting point of 3,3’-Bis(trifluoromethyl)benzidine is 180-181°C . The molecular weight is 320.23 g/mol . The compound has a density of 1.415±0.06 g/cm3 .

Scientific Research Applications

Flexible Electronics

3,3’-Bis(trifluoromethyl)benzidine: is utilized in the synthesis of fluorinated polyimides which are essential for flexible electronics . These polyimides are created from a diamine monomer with a rigid and nonplanar structure, allowing them to be solution cast into flexible and tough films. These films are used in applications such as flexible solar cell arrays and organic light-emitting diode (OLED) displays due to their excellent thermal, mechanical, and electrical properties.

Thermal Stability Enhancement

The compound contributes to the high thermal stability of polymers. Polyimides synthesized using 3,3’-Bis(trifluoromethyl)benzidine exhibit high thermal stability with 5% weight loss at temperatures ranging from 535 to 605°C in nitrogen and from 523 to 594°C in air . This makes them suitable for use in high-temperature environments, such as aerospace engineering.

Optical Properties Improvement

In the field of optics, 3,3’-Bis(trifluoromethyl)benzidine -based polyimides show improved light transparency and UV-vis absorption cut-off wavelengths due to the twisted chain structure of the polymer . This property is particularly beneficial for the production of transparent polyimide films used in various optical devices.

Antimicrobial Activity

Derivatives of 3,3’-Bis(trifluoromethyl)benzidine have been synthesized and studied for their potent growth-inhibitory effects on drug-resistant bacteria . These derivatives are considered as potential novel antibiotics to tackle antibiotic-resistant bacterial infections, such as those caused by MRSA and Enterococci.

Coatings and Adhesives

The electron-withdrawing effect of the trifluoromethyl groups in 3,3’-Bis(trifluoromethyl)benzidine leads to more transparent polyimide films, which are significant in the development of coatings and adhesives that require clarity and strength .

Material Science Research

This compound is also used in material science research for the development of new materials with specific properties, such as increased solubility in organic solvents, which is a common challenge in the synthesis of high-performance polymeric materials .

Safety and Hazards

3,3’-Bis(trifluoromethyl)benzidine is classified as harmful. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-[4-amino-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F6N2/c15-13(16,17)9-5-7(1-3-11(9)21)8-2-4-12(22)10(6-8)14(18,19)20/h1-6H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWQLRKRVISYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371137
Record name 3,3'-Bis(trifluoromethyl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Bis(trifluoromethyl)benzidine

CAS RN

346-88-3
Record name 3,3'-Bis(trifluoromethyl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Bis(trifluoromethyl)benzidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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